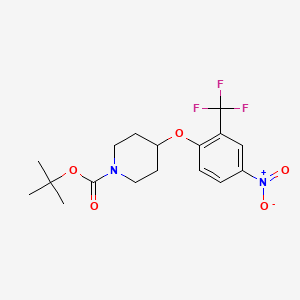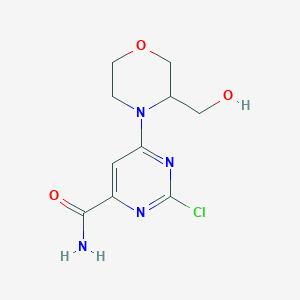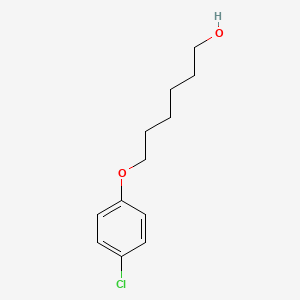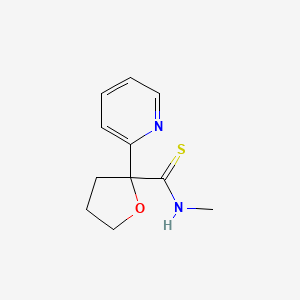
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide
描述
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide is a heterocyclic compound that features a tetrahydrofuran ring fused with a pyridine moiety and a carbothioamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-2-yloxolane-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-methyl-2-pyridylamine with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane. The resulting intermediate is then treated with a thiocarbonyl reagent such as thiophosgene to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted derivatives
科学研究应用
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of N-methyl-2-pyridin-2-yloxolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity.
相似化合物的比较
Similar Compounds
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride: A compound with a similar pyridine moiety but different functional groups.
N-Methyl-2-pyrrolidone: A structurally related compound with a pyrrolidone ring instead of a tetrahydrofuran ring.
Uniqueness
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide is unique due to its combination of a tetrahydrofuran ring, pyridine moiety, and carbothioamide group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC 名称 |
N-methyl-2-pyridin-2-yloxolane-2-carbothioamide |
InChI |
InChI=1S/C11H14N2OS/c1-12-10(15)11(6-4-8-14-11)9-5-2-3-7-13-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,15) |
InChI 键 |
QGNOTTIQUOVMCT-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)C1(CCCO1)C2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-2-(4-azatricyclo[2.2.1.02,6]hept-1-yl)acetonitrile](/img/structure/B8341382.png)
![(S)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8341385.png)
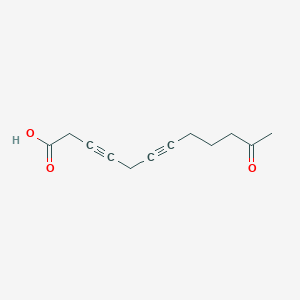
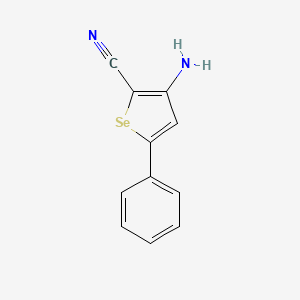
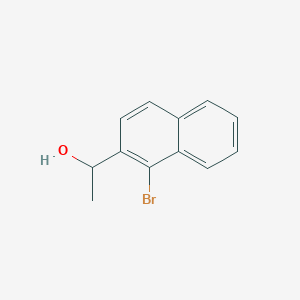
![1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone](/img/structure/B8341410.png)
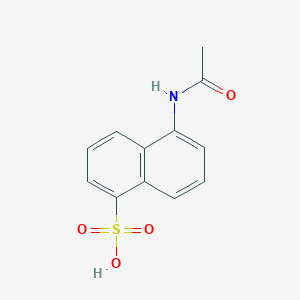
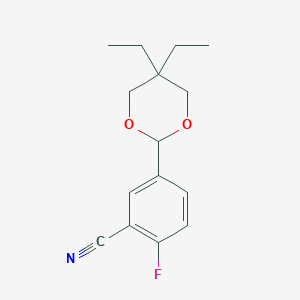
![(E)-5-chloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8341444.png)
![3-Bromo-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B8341450.png)
![[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8341465.png)
